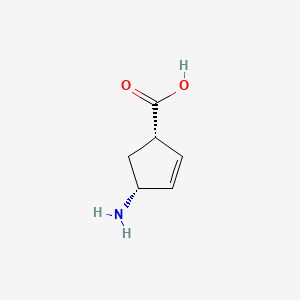

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Description

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS: 168471-40-7) is a cyclopentane-based γ-aminobutyric acid (GABA) analogue with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . It features an alicyclic ring with a β-lactam-like moiety and two stereocenters, conferring distinct optical activity (optical rotation: -10° to +41°) . Key properties include a melting point of 180°C, predicted density of 1.248 g/cm³, and pKa of 3.52, making it stable under inert atmospheres at room temperature .

This compound serves as a critical intermediate in synthesizing antiviral agents like peramivir (influenza neuraminidase inhibitor) and is a potent azide ion antagonist, showing optimal activity at pH 7.4 and room temperature . Its stereochemistry and functional groups enable applications in supramolecular chemistry, such as designing cyclic peptides for host-guest interactions .

Propriétés

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diastereomeric Salt Formation with D- and L-Tartaric Acid

The synthesis begins with the racemic compound (±)-4-amino-2-cyclopentene-1-carboxylate (Formula IV). Resolution is achieved by treating the racemate with D-tartaric acid, which preferentially forms a crystalline salt with the (1S,4R) enantiomer. Subsequent treatment with L-tartaric acid further purifies the product by removing residual impurities.

Key Steps :

-

Reaction with D-Tartaric Acid : The racemic mixture is dissolved in a solvent system (e.g., methanol/water) and combined with D-tartaric acid at 25–35°C. The (1S,4R)-enantiomer forms a less soluble diastereomeric salt, which precipitates upon cooling to 5–10°C.

-

Recrystallization with L-Tartaric Acid : The isolated salt is redissolved and treated with L-tartaric acid to eliminate minor enantiomeric impurities, yielding the pure (1S,4R) configuration.

Optimized Conditions :

-

Solvent : Methanol/water (3:1 ratio)

-

Temperature : 25–35°C for initial reaction; 5–10°C for crystallization

-

Base : Triethylamine (2 equivalents) to facilitate salt formation.

Outcome :

Large-Scale Industrial Production

Industrial synthesis prioritizes scalability and cost-efficiency while maintaining high enantiopurity. Continuous flow reactors and automated systems are employed to enhance reproducibility.

Continuous Flow Asymmetric Synthesis

Recent advancements utilize chiral catalysts in continuous flow systems to directly synthesize the (1S,4R) enantiomer without resolution steps. For example, nickel(II) complexes with glycine Schiff bases induce asymmetric induction during cyclopentene ring formation.

Reaction Parameters :

-

Catalyst : Chiral nickel(II) complex (5 mol%)

-

Residence Time : 30 minutes

-

Temperature : 60°C

-

Pressure : 2 bar

Advantages :

-

Yield : 80–85%

-

ee : 95–97%

-

Throughput : 1 kg/day per reactor module.

Alternative Synthetic Routes

Enantioselective Hydrogenation

A less common method involves the hydrogenation of a cyclopentadiene precursor using a chiral rhodium catalyst. This approach achieves moderate enantioselectivity but requires high-pressure equipment.

Conditions :

-

Catalyst : Rhodium-(R)-BINAP complex

-

H₂ Pressure : 50 psi

-

Solvent : Ethanol

-

Yield : 55–60%

Physicochemical Properties and Characterization

The compound’s properties are critical for quality control during synthesis:

| Property | Value | Source |

|---|---|---|

| Melting Point | 180°C | |

| Boiling Point | 266.6±40.0 °C (Predicted) | |

| Density | 1.248±0.06 g/cm³ | |

| Specific Rotation | −40.4° (c=1 g/dL, H₂O) |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Tartaric Acid Resolution | 65–70 | >98 | Moderate | High |

| Continuous Flow | 80–85 | 95–97 | High | Moderate |

| Enantioselective Hydrogenation | 55–60 | 85–90 | Low | Low |

Research Findings and Advancements

Analyse Des Réactions Chimiques

Types of Reactions: (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted amino acids.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs for neurological disorders and other therapeutic areas.

- Key Uses :

Biochemical Research

In biochemical studies, (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is utilized to explore amino acid metabolism and enzyme activities.

- Applications :

Material Science

The unique properties of this compound make it a candidate for innovative materials.

- Research Focus :

Organic Synthesis

This compound acts as a versatile building block in organic chemistry.

- Advantages :

Food Industry Applications

There is ongoing research into the use of this compound within the food industry.

- Potential Uses :

Case Study 1: Neurological Drug Development

A study highlighted the synthesis of a new class of drugs targeting neurological disorders using this compound as an intermediate. The results indicated enhanced efficacy in preclinical models compared to existing treatments.

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound effectively inhibited neutral endopeptidase activity. This inhibition was linked to improved outcomes in models of female sexual dysfunction, showcasing its potential therapeutic applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced efficacy in preclinical trials |

| Biochemical Research | Study of enzyme mechanisms and metabolic pathways | Insights into potential therapeutic targets |

| Material Science | Development of novel polymers | Improved performance characteristics |

| Organic Synthesis | Building block for complex molecules | Efficient synthesis with minimal by-products |

| Food Industry | Flavor enhancer and preservative | Potential improvements in food safety |

Mécanisme D'action

The mechanism of action of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Stereoisomers and Enantiomers

Key Differences :

- Stereochemistry critically influences biological activity. For example, the (1R,4S) diastereomer shows pH-dependent azide antagonism distinct from the (1S,4R) form .

- Boc-protected derivatives (e.g., CAS 151907-79-8) are non-reactive intermediates in drug synthesis, whereas the free amino group in the target compound enables direct coupling in peptide chains .

Functionalized Derivatives

Key Differences :

- Hydrochloride salts (e.g., CAS 61865-62-1) are preferred for drug formulations due to higher solubility, while esters like methyl derivatives facilitate specific coupling reactions .

- Boc-protected analogs (e.g., CAS 151907-79-8) prevent unwanted side reactions during synthesis, unlike the free amino acid .

Structural Analogues in Drug Development

Key Differences :

- The target compound’s rigid cyclopentene ring enhances conformational control in cyclic peptides, unlike flexible linear amino acids .

- Compared to abacavir intermediates, peramivir synthesis relies on enzymatic resolution, highlighting the target compound’s versatility .

Activité Biologique

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, also known as a chiral compound with a unique cyclopentene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, focusing on neuroprotective effects, antimicrobial properties, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound is characterized by the presence of both an amine and a carboxylic acid functional group, which significantly influences its reactivity and biological interactions. Its stereochemistry (1S,4R) is crucial for its biological function, as different stereoisomers can exhibit markedly different activities.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It is structurally similar to known neurotransmitters, suggesting that it could act as a modulator in neurodegenerative pathways. Studies have shown that compounds with similar structures can influence neurotransmitter systems involved in conditions like Alzheimer's and Parkinson's disease .

2. Antimicrobial Activity

The compound exhibits potential antimicrobial activity. Similar compounds have been documented to show effectiveness against various bacterial strains. This suggests that this compound could be explored for developing new antimicrobial agents .

3. Enzyme Inhibition

This compound has been studied for its ability to interact with specific enzymes. For instance, it has been reported as a potent inhibitor and substrate of GABA aminotransferase (GABA-AT), which is crucial for the metabolism of the neurotransmitter GABA. This inhibition could lead to increased GABA levels in the brain, potentially providing therapeutic benefits in anxiety and seizure disorders .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The presence of the Fmoc group in derivatives enhances stability during these interactions. The compound can form covalent or non-covalent bonds with its targets, leading to either inhibition or activation of biological pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Drug Development : Its potential as a scaffold for designing novel pharmaceuticals targeting neurodegenerative diseases and microbial infections.

- Synthetic Applications : Utilization in organic synthesis to create more complex molecules with diverse biological activities.

- Combinatorial Chemistry : Incorporating this compound into combinatorial strategies to discover new therapeutic classes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, chiral reagents like (1R,4S)- or (1S,4R)-enantiomers can be synthesized using enantiopure starting materials or resolved via chiral HPLC . Monitoring optical rotation and using circular dichroism (CD) spectroscopy are critical to confirm stereochemical integrity.

Q. How can researchers confirm the molecular structure and stereochemistry of the compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR with chiral solvating agents : Detects diastereomeric interactions for stereochemical validation .

Q. What is the primary biological target of this compound, and how does it achieve selectivity?

- Methodological Answer : The compound selectively inhibits HCV NS3 protease via its C-terminal carboxylic acid group, which forms hydrogen bonds with the protease's catalytic triad. Selectivity over human proteases is attributed to the rigid cyclopentene backbone and spatial compatibility with the viral protease's active site . Validate target engagement using enzyme inhibition assays (e.g., fluorescence-based substrate cleavage assays) and crystallographic studies .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported IC50 values across studies?

- Methodological Answer : Variations in IC50 may arise from:

- Assay conditions : Differences in pH, ionic strength, or enzyme sources (recombinant vs. native). Standardize protocols using validated NS3 protease constructs .

- Compound purity : Confirm enantiomeric purity (>95% via chiral HPLC) and salt form (free base vs. hydrochloride, which affects solubility and activity) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of oral bioavailability?

- Methodological Answer :

- Use rodent models (e.g., Sprague-Dawley rats) to assess plasma concentration-time profiles.

- Administer the compound as a hydrochloride salt to improve solubility .

- Quantify bioavailability via LC-MS/MS, comparing intravenous and oral dosing routes .

Q. How to address contradictions in molecular formula data (C₆H₉NO₂ vs. C₆H₁₀ClNO₂)?

- Methodological Answer : The discrepancy arises from the compound’s free base (C₆H₉NO₂) versus its hydrochloride salt (C₆H₁₀ClNO₂). Use elemental analysis and mass spectrometry to distinguish forms. For biological studies, specify the salt form in methods, as it impacts solubility and bioactivity .

Q. What strategies improve metabolic stability for therapeutic development?

- Methodological Answer :

- Prodrug modification : Mask the carboxylic acid group with ester prodrugs to enhance membrane permeability.

- Structural analogs : Introduce fluorine substitutions or cyclopropyl groups to reduce cytochrome P450-mediated metabolism. Validate stability using liver microsome assays .

Data Contradiction Analysis

- Conflicting Activity in Cell-Based vs. Enzyme Assays : If the compound shows strong enzyme inhibition but weak antiviral activity in replicon assays, evaluate cellular uptake using radiolabeled tracers or assess efflux pump involvement (e.g., P-glycoprotein inhibitors) .

- Divergent Stereochemical Activity : If (1S,4R) and (1R,4S) enantiomers show unexpected activity overlaps, perform molecular docking simulations to assess binding mode plasticity in NS3 protease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.